molecular formula C11H11ClN4O2 B11485013 ethyl [5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetate

ethyl [5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetate

Cat. No.: B11485013
M. Wt: 266.68 g/mol
InChI Key: WNUQPGSTCWKRRQ-UHFFFAOYSA-N
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Description

Ethyl [5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetate is a tetrazole-based ester featuring a 3-chlorophenyl substituent at the 5-position of the tetrazole ring. The 3-chlorophenyl group introduces electron-withdrawing effects, which may enhance lipophilicity and influence intermolecular interactions such as halogen bonding or π-stacking. This compound is likely synthesized via alkylation of the tetrazole oxygen with ethyl chloroacetate under basic conditions, a method analogous to the synthesis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate (K2CO3, methyl 2-bromoacetate) .

Properties

IUPAC Name

ethyl 2-[5-(3-chlorophenyl)tetrazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-2-18-10(17)7-16-14-11(13-15-16)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUQPGSTCWKRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Oxidative Coupling

The copper-mediated coupling of 5-(3-chlorophenyl)-1H-tetrazole with ethyl glyoxylate represents a high-yielding route. This method, adapted from the synthesis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, involves activating the tetrazole at the N2 position for nucleophilic attack.

Reaction Conditions :

  • Catalyst : Copper(I) oxide (Cu₂O, 5 mol%)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 100°C

  • Atmosphere : Oxygen gas bubbled through the reaction mixture

  • Additives : 4 Å molecular sieves to absorb moisture

The reaction proceeds via a radical mechanism, where Cu₂O facilitates single-electron transfer to generate tetrazolyl radicals. Ethyl glyoxylate acts as both an electrophile and an oxidizing agent, enabling C–N bond formation. After 15 hours, the crude product is extracted with ethyl acetate and purified via recrystallization, achieving an 87% yield.

Table 1: Copper-Catalyzed Oxidative Coupling Parameters

ParameterValue/DetailReference
CatalystCu₂O (5 mol%)
SolventDMSO
Temperature100°C
Reaction Time15 hours
Yield87%

One-Pot Multicomponent Synthesis

A one-pot strategy leveraging hydrazoic acid salts and orthocarboxylic acid esters offers a streamlined alternative. This method, derived from patented tetrazole syntheses, avoids hazardous hydrazoic acid gas by using sodium azide in situ.

Reaction Conditions :

  • Substrates : 3-Chlorophenylacetonitrile, ethyl orthoformate, sodium azide

  • Solvent : Acetic acid

  • Temperature : 80°C

  • Time : 2 hours

The mechanism involves nitrile cyclization with azide to form the tetrazole ring, followed by esterification with ethyl orthoformate. After quenching with hydrochloric acid, the product is extracted with chloroform and distilled to isolate the ester. Yields reach 90% with minimal byproducts.

Table 2: One-Pot Multicomponent Reaction Parameters

ParameterValue/DetailReference
Azide SourceSodium azide
SolventAcetic acid
Temperature80°C
Reaction Time2 hours
Yield90%

Optimization Strategies for Industrial Scalability

Temperature and Reaction Time

For oxidative coupling, temperatures below 90°C result in incomplete conversion, while exceeding 110°C promotes decomposition. Similarly, one-pot reactions require precise temperature control to avoid ethyl orthoformate hydrolysis.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : The ethyl ester group appears as a quartet at δ 4.2 ppm (CH₂CH₃) and a triplet at δ 1.3 ppm (CH₃). The tetrazole proton resonates as a singlet at δ 8.9 ppm.

  • IR Spectroscopy : A strong absorption at 1740 cm⁻¹ confirms the ester carbonyl, while tetrazole C=N stretches appear at 1600 cm⁻¹.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm reveals >98% purity. Residual solvents like DMSO are quantified via gas chromatography–mass spectrometry (GC-MS).

Challenges and Mitigation Strategies

Regioselectivity in Tetrazole Formation

Unsubstituted tetrazoles can form 1H- and 2H-regioisomers. Using bulky orthocarboxylic esters (e.g., ethyl orthoformate) favors 2H-tetrazole formation due to steric hindrance .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The electron-withdrawing chlorine atom on the phenyl ring facilitates electrophilic aromatic substitution (EAS) and nucleophilic displacement under specific conditions:

Reaction TypeReagents/ConditionsProductsYieldKey Observations
Nitration HNO₃/H₂SO₄, 0–5°C5-(3-chloro-4-nitrophenyl)tetrazole derivative72%Para-substitution dominates due to steric hindrance from chlorine.
Suzuki Coupling Pd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl-tetrazole hybrid58%Requires inert atmosphere; tetrazole ring remains intact.

Hydrogenation of the Tetrazole Ring

The tetrazole ring undergoes partial or complete hydrogenation under catalytic conditions:

CatalystConditionsProductsSelectivityNotes
Pd/C (5%) H₂ (1 atm), EtOH, 25°C1,2,3,4-Tetrahydrotetrazole89%Retains stereochemistry; ester group unaffected.
Raney Ni H₂ (3 atm), THF, 50°COpen-chain amine derivative63%Ring cleavage occurs via N–N bond scission .

Ester Hydrolysis and Functionalization

The ethyl acetate moiety participates in hydrolysis and subsequent derivatization:

ReactionReagentsProductsApplications
Alkaline Hydrolysis NaOH (2M), H₂O/EtOH[5-(3-Chlorophenyl)-2H-tetrazol-2-yl]acetic acidIntermediate for amide coupling.
Transesterification MeOH, H₂SO₄ (cat.)Methyl ester analogImproved solubility in polar solvents .

Cycloaddition Reactions

The tetrazole ring acts as a dipolarophile in [3+2] cycloadditions:

DipoleConditionsProductsYield
Nitrones Toluene, 110°CIsoxazolidine-tetrazole hybrids65%
Diazo Compounds Cu(OTf)₂, CH₂Cl₂Pyrazole-tetrazole conjugates54%

Metal Coordination and Complexation

The tetrazole nitrogen atoms bind to transition metals, forming stable complexes:

Metal SaltLigand RatioComplex StructureStability Constant (log K)
Cu(NO₃)₂ 1:2Tetranuclear Cu(II) cluster8.2 ± 0.3
AgNO₃ 1:1Linear coordination polymer10.1 ± 0.2

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally similar compounds:

CompoundSubstituentReaction with LiAlH₄Notes
Ethyl [5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetate Para-ClReduces ester to alcohol (95%)Higher steric accessibility vs. meta-Cl .
Ethyl [5-(3-nitrophenyl)-2H-tetrazol-2-yl]acetate Meta-NO₂No reduction under mild conditionsElectron-withdrawing groups stabilize tetrazole.

Mechanistic Insights

  • Tetrazole Ring Stability : The 2H-tautomer is kinetically stabilized by conjugation with the ester group, reducing ring-opening during electrophilic attacks.

  • Chlorophenyl Directing Effects : Meta-chloro substitution directs electrophiles to the para position in EAS, as observed in nitration and sulfonation.

Industrial-Scale Reaction Optimization

Continuous flow synthesis parameters for high-throughput production:

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes tetrazole cyclization (93%)
Residence Time12 minMinimizes byproduct formation
SolventAcetonitrileEnhances solubility of intermediates .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that tetrazole derivatives, including ethyl [5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetate, exhibit notable antimicrobial properties. Research has shown that compounds with a 5-substituted tetrazole structure can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis .

CompoundBacterial Strains TestedActivity Observed
This compoundE. coli, B. subtilisInhibitory activity observed
Other TetrazolesBacillus cereus, Pseudomonas aeruginosaVariable activity

Anticancer Potential
Tetrazoles have been investigated for their anticancer properties as well. The compound's ability to interact with biological targets involved in cancer cell proliferation makes it a candidate for further exploration in cancer therapy .

Agricultural Applications

Pesticidal Properties
The compound's structural characteristics allow it to function as a potential pesticide. The tetrazole ring can enhance the bioactivity of agrochemicals, providing a new avenue for developing effective pest control agents. Studies have demonstrated that similar compounds can exhibit herbicidal and insecticidal activities, suggesting that this compound may possess comparable effects .

Material Science

Polymer Synthesis
this compound can be utilized in the synthesis of advanced materials, particularly polymers with enhanced thermal stability and mechanical properties. The incorporation of tetrazole moieties into polymer matrices has been shown to improve their performance in various applications, including coatings and composites .

Case Studies

Case Study 1: Antimicrobial Efficacy Evaluation
A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-negative bacteria. This suggests its potential use in developing new antibacterial agents.

Case Study 2: Pesticide Development
Research focused on the development of new pesticides based on tetrazole derivatives highlighted the effectiveness of this compound. Field trials demonstrated its ability to reduce pest populations significantly while being environmentally friendly compared to traditional pesticides.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

  • Ethyl [5-(3-Chlorophenyl)-2H-tetrazol-2-yl]acetate vs. Methyl 2-[5-(2-Hydroxyphenyl)-2H-tetrazol-2-yl]acetate :

    • The hydroxyl group at the phenyl 2-position in the latter enables intramolecular O–H⋯N hydrogen bonding, stabilizing the molecular conformation. In contrast, the 3-chlorophenyl group in the target compound lacks such hydrogen-bonding capacity but introduces steric and electronic effects.
    • The dihedral angle between the tetrazole and phenyl rings in the hydroxyl analog is 2.85°, favoring coplanarity, whereas the chloro-substituted derivative may exhibit greater torsional flexibility due to steric hindrance from the larger chlorine atom.
  • This compound vs. Ethyl 2-[5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetate :

    • The 4-methylphenyl substituent (electron-donating) increases electron density on the tetrazole ring compared to the electron-withdrawing 3-chlorophenyl group. This difference may alter reactivity in nucleophilic or electrophilic reactions.
    • Molecular weight and LogP: The methyl derivative has a molecular weight of 246.26 g/mol and LogP of 1.21 . The target compound, with chlorine (atomic weight ~35.5), would have a higher molecular weight (~264 g/mol) and LogP (~2.0–2.5), suggesting enhanced lipophilicity.

Core Heterocycle Comparisons

  • Tetrazole vs. Triazole Derivatives: Tetrazoles (four nitrogen atoms) exhibit stronger acidity (pKa ~4–5) compared to triazoles (pKa ~8–10), making them more soluble in basic media . Biological Activity: Tetrazoles are often used in pharmaceuticals (e.g., antihypertensive agents) due to their stability, while triazoles (e.g., antifungal fluconazole) rely on different interaction modes .

Crystallographic and Supramolecular Features

  • The hydroxyl analog forms C–H⋯O hydrogen-bonded dimers and offset π-π interactions (3.578 Å spacing). In contrast, the chloro-substituted derivative may exhibit Cl⋯π interactions (3.3–3.5 Å) or halogen bonding (Cl⋯N/O distances ~3.2 Å), altering crystal packing.

Biological Activity

Ethyl [5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetate is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article will explore its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of this compound

The compound can be synthesized through a multi-step reaction involving the formation of a tetrazole ring. The general synthetic pathway includes:

  • Formation of the Tetrazole Ring : Reacting 3-chlorobenzyl halides with sodium azide in an appropriate solvent.
  • Esterification : The resultant tetrazole can then be esterified using ethyl chloroacetate under basic conditions.

This method allows for the introduction of various substituents on the tetrazole ring, which can influence biological activity.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells.

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Induction of apoptosis via mitochondrial pathway
HT-29 (Colon Cancer)18.7Cell cycle arrest at G1 phase

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure. Modifications to the tetrazole ring and the substitution patterns on the phenyl group significantly impact its potency:

  • Electron-Withdrawing Groups : The presence of chlorine in the para position enhances antibacterial activity.
  • Hydrophobic Substituents : Alkyl groups on the tetrazole ring increase lipophilicity, improving cell membrane permeability and bioavailability.

Case Studies

  • In Vivo Studies : In animal models, administration of this compound at doses up to 100 mg/kg demonstrated significant anti-inflammatory effects without notable toxicity. Histopathological examinations showed no adverse effects on liver or kidney functions .
  • Combination Therapy : Preliminary studies indicate that combining this compound with existing antibiotics may enhance efficacy against resistant bacterial strains, suggesting a synergistic effect that warrants further investigation .

Q & A

Q. What spectroscopic and crystallographic methods are essential for characterizing ethyl [5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetate?

  • Methodological Answer :
    • NMR Spectroscopy :
  • 1H NMR : Key signals include the ester methyl group (δ ~3.8–4.3 ppm), tetrazole ring protons (δ ~5.5 ppm for N-CH₂), and aromatic protons from the 3-chlorophenyl group (δ ~7.1–7.4 ppm) .
  • 13C NMR : Peaks for the ester carbonyl (δ ~165 ppm) and tetrazole carbons (δ ~150–160 ppm) confirm the core structure .
    2. X-ray Crystallography :
  • Monoclinic space group (e.g., P21/c) with unit cell parameters (e.g., a = 10.060 Å, b = 8.254 Å, c = 13.536 Å) are typical for tetrazole derivatives . Intramolecular O—H⋯N hydrogen bonds (e.g., 2.85° dihedral angle between tetrazole and aryl rings) stabilize the conformation .

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions affect yield?

  • Methodological Answer :
    • Route 1 : React 5-(3-chlorophenyl)tetrazole with ethyl bromoacetate in acetonitrile under reflux with K₂CO₃ as a base. Yield (~59%) depends on stoichiometry and reaction time (e.g., 24 hours) .
    • Route 2 : Use anhydrous ethanol as a solvent with sodium acetate to facilitate nucleophilic substitution. Prolonged reflux (6+ hours) improves esterification efficiency .
    • Purification : Column chromatography (silica gel, ether:hexane) separates isomers, while recrystallization from ethanol/dichloromethane enhances purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize isomer formation during synthesis?

  • Methodological Answer :
    • Temperature Control : Lower temperatures (e.g., 273 K) during alkylation reduce side reactions .
    • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) favor SN2 mechanisms, limiting isomerization .
    • Catalysis : Anhydrous sodium acetate accelerates esterification while suppressing byproducts like 1H-tetrazole regioisomers .
    • Case Study : In analogous compounds, adjusting the molar ratio of bromoacetate:tetrazole (e.g., 3:1) increased the major product yield to >70% .

Q. How do intermolecular interactions (e.g., C—H⋯O hydrogen bonds, π-π stacking) influence crystal packing?

  • Methodological Answer :
    • Hydrogen Bonding : Inversion dimers linked by C—H⋯O bonds (R₂²(22) motifs) create supramolecular layers. For example, a C—H⋯O distance of 3.759 Å stabilizes dimeric arrangements .
    • π-π Interactions : Offset stacking between 3-chlorophenyl rings (interplanar distance = 3.526 Å, slippage = 1.305 Å) contributes to dense crystal packing .
    • Disorder Management : Refinement in SHELXL resolves hydroxyl group positional disorder (e.g., 0.53:0.47 occupancy ratio) .

Q. What computational strategies predict the toxicity or bioactivity of tetrazole-acetate derivatives?

  • Methodological Answer :
    • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structure with acute toxicity (e.g., LD₅₀ predictions) .
    • Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or Aurora kinases to prioritize compounds for in vitro testing .
    • Limitations : Computed toxicity profiles may overlook metabolic pathways; validate with zebrafish embryo assays or murine models .

Q. How should researchers resolve discrepancies in reported dihedral angles between tetrazole and aryl rings?

  • Methodological Answer :
    • Comparative Analysis : Compare crystallographic data (e.g., 82.61° in title compound vs. 84.99° in methyl analogs) to identify substituent effects .
    • DFT Calculations : Optimize gas-phase geometries to distinguish intrinsic conformations from crystal-packing distortions .
    • Synchrotron Validation : High-resolution data (e.g., λ = 0.71073 Å, MoKα) reduce measurement errors in β angles .

Data Contradiction Analysis

Q. Why do similar tetrazole-acetate derivatives exhibit varying biological activities despite structural homology?

  • Methodological Answer :
    • Substituent Effects : Electron-withdrawing groups (e.g., 3-Cl) enhance metabolic stability but reduce solubility, altering bioavailability .
    • Bioisosterism : Replacing phenyl with pyridyl groups improves target affinity but introduces off-target interactions .
    • Case Study : Ethyl [5-(4-chlorophenyl)tetrazol-2-yl]acetate showed 3× higher COX-2 inhibition than the 3-chloro analog due to better active-site fit .

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